molecular mechanism of action of 6,7,4'-Trihydroxyisoflavan
molecular mechanism of action of 6,7,4'-Trihydroxyisoflavan
An In-Depth Technical Guide to the Molecular Mechanism of Action of 6,7,4'-Trihydroxyisoflavan
Abstract
6,7,4'-Trihydroxyisoflavan is a member of the isoflavan class of flavonoids, compounds that are recognized for their diverse biological activities. While direct research on the molecular mechanism of 6,7,4'-trihydroxyisoflavan is nascent, this technical guide synthesizes current understanding by examining structurally related isoflavonoids and flavanones. This document provides a comprehensive exploration of established and putative mechanisms, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. By detailing the molecular pathways of closely related compounds, such as the neuroprotective effects of 6,7,4'-trihydroxyflavanone via the Nrf2/HO-1 pathway and the tyrosinase inhibition by 6,7,4'-trihydroxyisoflavone, we provide a foundational framework for future research. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual models to investigate the therapeutic potential of 6,7,4'-Trihydroxyisoflavan.
Introduction: The Isoflavan Landscape
Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. Their structural diversity, arising from different hydroxylation and methoxylation patterns, leads to a wide range of biological activities. 6,7,4'-Trihydroxyisoflavan belongs to the isoflavan group, which are structurally distinct from the more commonly studied isoflavones by the absence of a C2-C3 double bond and a C4 ketone. This structural modification increases the flexibility of the molecule and can significantly alter its interaction with biological targets.
Due to the limited body of research focused specifically on 6,7,4'-trihydroxyisoflavan, this guide will draw heavily on the well-documented activities of its close structural relatives: 6,7,4'-trihydroxyflavanone (THF) and 6,7,4'-trihydroxyisoflavone. By understanding their mechanisms, we can construct a scientifically-grounded hypothesis for the action of 6,7,4'-trihydroxyisoflavan and provide a roadmap for its investigation.
Established Molecular Mechanisms of Structurally Related Compounds
Neuroprotection via Nrf2/HO-1 Pathway Activation by 6,7,4'-Trihydroxyflavanone
A significant body of research on the closely related 6,7,4'-trihydroxyflavanone (THF) has elucidated a potent neuroprotective mechanism. Studies have demonstrated that THF protects neuronal cells from hypoxia-induced neurotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including Heme Oxygenase-1 (HO-1).[1][2]
THF treatment has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[1] The induction of HO-1 plays a crucial role in attenuating oxidative stress and protecting cells from hypoxia-induced damage.[1][2] This neuroprotective effect is further supported by the observation that THF pre-treatment suppresses hypoxia-related genes such as HIF1α, p53, and VEGF.[2][3]
The following diagram illustrates the proposed signaling pathway for THF:
Caption: THF-mediated activation of the Nrf2/HO-1 pathway.
Tyrosinase Inhibition by 6,7,4'-Trihydroxyisoflavone
The isoflavone counterpart, 6,7,4'-trihydroxyisoflavone, has been identified as a potent competitive inhibitor of mushroom tyrosinase.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of significant interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.
6,7,4'-trihydroxyisoflavone exhibited an IC50 value of 9.2 µM, which is significantly more potent than the commonly used inhibitor, kojic acid (IC50 = 54.4 µM).[4] Kinetic analysis revealed that the inhibition is competitive, suggesting that the isoflavone binds to the active site of the enzyme, likely competing with the substrate L-tyrosine. The presence of hydroxyl groups at the C-6 and C-7 positions of the isoflavone skeleton is suggested to be crucial for this inhibitory activity.[4]
Putative Molecular Mechanisms of 6,7,4'-Trihydroxyisoflavan
Based on the activities of its structural analogs and the broader class of isoflavonoids, we can hypothesize several molecular mechanisms for 6,7,4'-trihydroxyisoflavan.
Antioxidant and Radical Scavenging Activity
The presence of multiple hydroxyl groups on the aromatic rings of 6,7,4'-trihydroxyisoflavan suggests it likely possesses significant antioxidant properties. Flavonoids can exert antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
-
Metal Chelation: Flavonoids can chelate transition metals like iron and copper, which are involved in the generation of reactive oxygen species (ROS).
-
Modulation of Antioxidant Enzymes: As seen with THF, 6,7,4'-trihydroxyisoflavan may also upregulate the expression of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Inflammation is a complex biological response involving multiple signaling pathways. Flavonoids are well-documented anti-inflammatory agents.[5] The putative anti-inflammatory mechanisms of 6,7,4'-trihydroxyisoflavan could involve the modulation of key inflammatory pathways:
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[6]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also critical in the inflammatory response. Flavonoids have been shown to modulate these pathways.[6][7]
-
JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important inflammatory signaling cascade that can be targeted by flavonoids.[8][9]
Anticancer Activity
Many isoflavonoids have demonstrated anticancer properties through various mechanisms:
-
Induction of Apoptosis: 6,7,4'-trihydroxyisoflavan may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]
-
Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth, can be inhibited by some flavonoids through the downregulation of factors like VEGF.[10]
-
Modulation of Oncogenic Signaling Pathways: Key pathways often dysregulated in cancer, such as the Akt/mTOR pathway, are potential targets for 6,7,4'-trihydroxyisoflavan.[10]
Experimental Protocols for Mechanistic Investigation
To validate the hypothesized mechanisms of 6,7,4'-trihydroxyisoflavan, a series of in vitro experiments are necessary. The following protocols provide a detailed, step-by-step guide for researchers.
Assessment of Antioxidant Activity
This assay is a standard method for evaluating the free radical scavenging capacity of a compound.[11]
-
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of 6,7,4'-trihydroxyisoflavan and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
This assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[11]
-
Principle: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can prevent this oxidation.
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavan for 1 hour.
-
Add DCFH-DA to the wells and incubate.
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH).
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Quantify the CAA value based on the inhibition of fluorescence compared to control.
-
Investigation of Anti-inflammatory Mechanisms
-
Principle: In inflammatory conditions, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS). NO can be measured indirectly by quantifying its stable end product, nitrite, using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of 6,7,4'-trihydroxyisoflavan for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve.
-
-
Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways (e.g., phosphorylation of key proteins).
-
Protocol:
-
Treat cells with 6,7,4'-trihydroxyisoflavan and/or an inflammatory stimulus.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, phospho-p38 MAPK).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The following diagram outlines the general workflow for investigating the anti-inflammatory effects of 6,7,4'-trihydroxyisoflavan:
Caption: Workflow for investigating anti-inflammatory effects.
Evaluation of Anticancer Potential
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate.[12]
-
Treat the cells with a range of concentrations of 6,7,4'-trihydroxyisoflavan for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Summary and Interpretation
The following table summarizes the key quantitative data available for the structural analogs of 6,7,4'-trihydroxyisoflavan. This information provides a benchmark for future studies on the target compound.
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| 6,7,4'-Trihydroxyisoflavone | Tyrosinase Inhibition | Mushroom Tyrosinase | 9.2 µM | [4] |
| Kojic Acid (control) | Tyrosinase Inhibition | Mushroom Tyrosinase | 54.4 µM | [4] |
| 7,3',4'-Trihydroxyflavone | Cellular Antioxidant | RAW 264.7 | 2.71 µM | [8] |
| 7,3',4'-Trihydroxyflavone | NO Suppression | RAW 264.7 | 26.7 µM (2D) | [8] |
Conclusion and Future Directions
While the molecular mechanism of 6,7,4'-trihydroxyisoflavan remains to be fully elucidated, this guide provides a robust framework for its investigation. Based on the activities of structurally similar compounds, it is plausible that 6,7,4'-trihydroxyisoflavan possesses significant therapeutic potential as an antioxidant, anti-inflammatory, and anticancer agent. The primary putative mechanisms include the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, and MAPK.
Future research should focus on systematically applying the experimental protocols outlined in this guide to determine the precise molecular targets and cellular effects of 6,7,4'-trihydroxyisoflavan. Such studies will be crucial for a comprehensive understanding of its pharmacological properties and for its potential development as a novel therapeutic agent.
References
-
Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. Antioxidants (Basel). 2021 Feb 24;10(3):341. [Link]
-
Identifying 6,7,4'-trihydroxyisoflavone as a potent tyrosinase inhibitor. Biol Pharm Bull. 2005 Oct;28(10):1999-2001. [Link]
-
Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. PubMed. [Link]
-
Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants (Basel). 2023 Jan 16;12(1):204. [Link]
-
6,3´,4´- and 7,3´,4´-HOFL exert anti-inflammatory activity via IL-17, TNF, and JAK-STAT pathways. ResearchGate. [Link]
-
Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. Journal of Pharmaceutical Research International. 2021 Dec 28;33(61B):220-6. [Link]
-
Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Semantic Scholar. [Link]
-
6,7,4'-Trihydroxyisoflavanone. PubChem. [Link]
-
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells. Chem Biol Interact. 2015 Jan 5;225:32-9. [Link]
-
Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PubMed. [Link]
-
Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. [Link]
-
Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes. J Agric Food Chem. 2011 Jan 12;59(1):93-100. [Link]
-
Variations in Isoflavone Levels in Soy Foods and Soy Protein Isolates and Issues Related to Isoflavone Databases and Food Labeling. Journal of Agricultural and Food Chemistry. 2003 May 29;51(14):4047-55. [Link]
-
Breakthrough in production of acclaimed cancer-treating drug achieved by Stanford researchers. Stanford University. 2022 Oct 3. [Link]
-
Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules. 2017 Dec 7;22(12):2169. [Link]
-
An Innovative Approach for Maximum Recovery of Isoflavones from Glycine Max by a Mixture Design of the Experimental Method. Preprints.org. [Link]
-
The chemical structure of 6,7,4′-trihydroxyflavanone (THF). ResearchGate. [Link]
-
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complement Altern Med. 2017 Jun 23;17(1):333. [Link]
-
Optimum of Mobile Phase Condition for Resolving Isoflavones in RP-HPLC. ResearchGate. [Link]
-
6,7,4'-Trihydroxyflavone. PubChem. [Link]
-
Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer. International Journal of Molecular Sciences. 2023 Dec 21;25(1):15. [Link]
-
6,7,4'-Trihydroxyflavone. Wikipedia. [Link]
-
Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). University of Pretoria. [Link]
Sources
- 1. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identifying 6,7,4'-trihydroxyisoflavone as a potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
